2-Ethoxy-4-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Ethoxy-4-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate is used in various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or protein interactions.
Mechanism of Action
The mechanism of action for 2-Ethoxy-4-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group may play a role in enzyme inhibition, while the carbohydrazonoyl moiety could interact with nucleophilic sites on proteins or other biomolecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
- 2-Ethoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
- 2-Ethoxy-4-(2-(phenoxyacetyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate
Uniqueness
What sets 2-Ethoxy-4-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl 2,4-dichlorobenzoate apart from similar compounds is its specific combination of functional groups, which may confer unique reactivity and biological activity .
Properties
CAS No. |
477731-97-8 |
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Molecular Formula |
C22H18Cl2N2O5S |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
[4-[(E)-(benzenesulfonylhydrazinylidene)methyl]-2-ethoxyphenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H18Cl2N2O5S/c1-2-30-21-12-15(14-25-26-32(28,29)17-6-4-3-5-7-17)8-11-20(21)31-22(27)18-10-9-16(23)13-19(18)24/h3-14,26H,2H2,1H3/b25-14+ |
InChI Key |
UBMRWLFBXGLTKG-AFUMVMLFSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNS(=O)(=O)C2=CC=CC=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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